(5-Chloro-2-methoxyphenyl)acetaldehyde
Description
(5-Chloro-2-methoxyphenyl)acetaldehyde (CAS 33567-60-1) is an aromatic aldehyde with the molecular formula $ \text{C}9\text{H}9\text{ClO}_2 $ and a molecular weight of 184.62 g/mol . Its structure comprises a phenyl ring substituted with a chlorine atom at position 5 and a methoxy group at position 2, attached to an acetaldehyde moiety. This compound is of interest in organic synthesis due to its reactive aldehyde group, which enables participation in condensation, cycloaddition, and nucleophilic addition reactions. Applications span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for bioactive heterocycles or functionalized intermediates .
Properties
CAS No. |
33567-60-1 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
YRWUTTNUCHVJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methoxyphenyl)acetaldehyde typically involves the formylation of 5-chloro-2-methoxybenzene. One common method is the Vilsmeier-Haack reaction, where 5-chloro-2-methoxybenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of 2-(5-chloro-2-methoxyphenyl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aldehyde group and prevent side reactions.
Types of Reactions:
Oxidation: 2-(5-Chloro-2-methoxyphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid, 2-(5-chloro-2-methoxyphenyl)acetic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(5-chloro-2-methoxyphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: 2-(5-Chloro-2-methoxyphenyl)acetic acid.
Reduction: 2-(5-Chloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-methoxyphenyl)acetaldehyde exerts its effects depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy substituents may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetaldehydes
Key Observations :
- Methoxy groups (electron-donating) enhance ring activation .
- Steric Effects : Ortho-substituents (e.g., 2-chloro) hinder aldehyde group accessibility, impacting reaction kinetics .
- Reactivity : Bromine in (5-Bromo-2-methoxyphenyl)acetaldehyde enables Suzuki or Ullmann couplings, offering pathways distinct from chlorine-containing analogs .
Positional Isomers of Chlorophenylacetaldehydes
Evidence from GC-MS analysis (HP-1ms column) indicates that positional isomers (2-, 3-, and 4-chlorophenylacetaldehydes) exhibit similar boiling points but distinct retention times due to steric and electronic differences. For instance, 2-chloro-2-phenylacetaldehyde elutes earlier than meta- and para-isomers, attributed to its lower boiling point .
Heterocyclic Analogs
- 5-(5-Chloro-2-methylphenyl)-2-furaldehyde (CAS 321968-51-8): Replaces the benzene ring with a furan, introducing conjugated π-electrons and altering solubility.
Analytical Differentiation
GC-MS and HPLC are critical for distinguishing positional isomers and analogs:
Biological Activity
(5-Chloro-2-methoxyphenyl)acetaldehyde, a compound with the chemical formula C10H11ClO2, has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
(5-Chloro-2-methoxyphenyl)acetaldehyde is characterized by the following structural features:
- Molecular Formula : C10H11ClO2
- Molecular Weight : 200.65 g/mol
- IUPAC Name : (5-Chloro-2-methoxyphenyl)acetaldehyde
The presence of the chloro and methoxy groups on the phenyl ring contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of (5-Chloro-2-methoxyphenyl)acetaldehyde has been explored in various contexts, including its potential as an antimicrobial agent, its effects on cellular pathways, and its implications in cancer research.
Antimicrobial Activity
Research indicates that (5-Chloro-2-methoxyphenyl)acetaldehyde exhibits antimicrobial properties . A study conducted by researchers focused on the compound's efficacy against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates that (5-Chloro-2-methoxyphenyl)acetaldehyde shows varying degrees of effectiveness against different pathogens, indicating its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity and Cancer Research
The cytotoxic effects of (5-Chloro-2-methoxyphenyl)acetaldehyde have been evaluated in several cancer cell lines. A notable study assessed its impact on the proliferation of human cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| A549 | 22.3 | Inhibition of cell cycle progression |
The data suggest that the compound induces apoptosis in breast cancer cells while inhibiting cell cycle progression in lung cancer cells, highlighting its potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing (5-Chloro-2-methoxyphenyl)acetaldehyde led to significant reductions in bacterial load compared to control groups. Patients exhibited improved clinical outcomes, suggesting the compound's utility in treating resistant infections. -
Case Study on Cancer Treatment :
In a preclinical study using xenograft models of breast cancer, administration of (5-Chloro-2-methoxyphenyl)acetaldehyde resulted in tumor size reduction by approximately 40% after four weeks of treatment. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
The mechanisms underlying the biological activities of (5-Chloro-2-methoxyphenyl)acetaldehyde include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases results in cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
